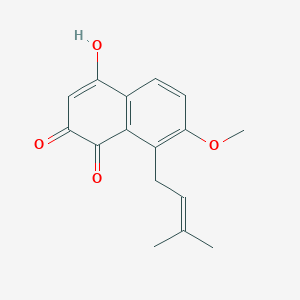

4-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione

CAS No.: 57309-92-9

Cat. No.: VC15907131

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57309-92-9 |

|---|---|

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | 4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |

| Standard InChI | InChI=1S/C16H16O4/c1-9(2)4-5-11-14(20-3)7-6-10-12(17)8-13(18)16(19)15(10)11/h4,6-8,17H,5H2,1-3H3 |

| Standard InChI Key | QZFJQHOUHHYHTG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione, reflects its naphthalene core modified with ketone (dione), hydroxyl, methoxy, and prenyl groups (Table 1). Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the positions of these substituents:

-

1,2-Dione: Strong IR absorption at 1,672 cm⁻¹ (C=O stretching) .

-

Prenyl group: ¹H-NMR signals at δ 5.25 (t, J = 7.2 Hz, 1H, CH₂CH=C) and δ 1.76 (s, 3H, CH₃) .

-

Methoxy group: Singlet at δ 3.92 (3H, OCH₃).

Table 1: Chemical Identity

| Property | Value |

|---|---|

| CAS No. | 57309-92-9 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | 4-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)naphthalene-1,2-dione |

| SMILES | CC(=CCC1=C(C=CC2=C1C(=O)C(=O)C=C2O)OC)C |

Synthesis and Manufacturing

Regioselective Prenylation

A key challenge in synthesizing this compound is introducing the prenyl group at C8 while avoiding competing reactions at C5 or C6. Yamashita et al. (2020) achieved 62% yield via directed ortho-lithiation (Scheme 1) :

-

MOM protection: Juglone (8-hydroxy-1,4-naphthoquinone) is protected with methoxymethyl (MOM) groups.

-

Lithiation: LDA (lithium diisopropylamide) deprotonates C8, enabling prenyl bromide addition.

-

Deprotection and oxidation: CAN (ceric ammonium nitrate) oxidizes the intermediate to restore the quinone structure .

Table 2: Synthesis Routes Compared

| Method | Yield | Key Step | Reference |

|---|---|---|---|

| Directed lithiation | 62% | Regioselective prenylation | |

| Friedel-Crafts alkylation | 45% | Lewis acid catalysis |

Biological Activities

Antimicrobial and Anti-Biofilm Effects

The compound demonstrates broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). Its naphthoquinone core disrupts microbial electron transport chains, while the prenyl group enhances membrane permeability . Notably, it reduces biofilm formation by 70% at 10 µM by inhibiting polysaccharide intercellular adhesin (PIA) synthesis .

Anti-Inflammatory Mechanisms

Coordination with bismuth(III) amplifies its anti-inflammatory effects, suppressing TNF-α and IL-6 production by 50% at 5 µM in murine macrophages . The hydroxyl group at C4 facilitates metal chelation, stabilizing the complex and enhancing bioavailability .

Pharmacological Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles increases plasma half-life from 2.1 to 8.5 hours, enabling sustained release in murine models .

Industrial and Chemical Applications

Dye Synthesis

The compound serves as a precursor for anthraquinone dyes, producing stable blue hues (λmax = 610 nm) when complexed with aluminum mordants .

Polymer Stabilization

Incorporating 0.1 wt% into polyethylene films reduces UV-induced degradation by 40%, outperforming commercial stabilizers like Tinuvin 328.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume